![molecular formula C22H20N2O3 B2451172 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide CAS No. 1005298-32-7](/img/structure/B2451172.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide
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Overview
Description
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide is a compound that has gained interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Rh(III)-Catalyzed Directed C-H Olefination
Research by Rakshit et al. (2011) focuses on Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. The study highlights the mild and practical aspects of this process, demonstrating its versatility in forming valuable tetrahydroisoquinolinone products, which could be related to the chemical structure (Rakshit, Grohmann, Besset, & Glorius, 2011).
Sigma-2 Receptor Probe
Xu et al. (2005) explored N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide and its analogs as sigma-2 receptor probes. This research is significant for understanding the binding affinity of similar compounds to sigma-2 receptors, which may have implications in pharmacology and neurochemistry (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
Pro-Drug System Development
Berry et al. (1997) investigated the use of 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system. The focus on isoquinolinones suggests potential applications in developing pro-drugs for targeted drug release in cancer therapy (Berry, Watson, Whish, & Threadgill, 1997).
Synthesis and Biological Activity of Furoquinolines
Sharada et al. (1987) synthesized and analyzed the biological activity of furoquinolines, including anti-inflammatory properties. This research could be relevant for understanding the biological applications of similar compounds in treating inflammation (Sharada, Ratna, & Rao, 1987).
Tumor Proliferation Assessment
Dehdashti et al. (2013) conducted a study to evaluate the safety and feasibility of using a compound similar in structure for imaging tumor proliferation in patients with malignant neoplasms. This highlights potential applications in cancer diagnosis and treatment monitoring (Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, & Mach, 2013).
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various proteins and enzymes in the body . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Furan derivatives can undergo various chemical reactions due to the presence of the aldehyde group and the aromatic ring . These reactions can lead to interactions with biological targets, resulting in changes in cellular processes .
Biochemical Pathways
Furan derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight and structure of the compound suggest that it may have good bioavailability
Result of Action
Furan derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-2-3-8-18(15)21(25)23-17-10-11-19-16(14-17)7-4-12-24(19)22(26)20-9-5-13-27-20/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQXRDHLZKLXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide |
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